![molecular formula C16H15N5O3 B2641125 (2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2097939-52-9](/img/structure/B2641125.png)
(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship and Drug Design
Studies on furanyl derivatives and triazolo[1,5-a]pyrimidin-7-yl groups often focus on their potential as bioactive molecules, particularly as adenosine A2A receptor antagonists. For instance, the use of hologram quantitative structure–activity relationship (HQSAR) methodology and molecular docking can provide insights into the molecular requirements for bioactivity within this class of compounds, offering a pathway for the design of new therapeutic agents targeting various neurological conditions (Camila Muñoz-Gutiérrez, Julio Caballero, A. Morales-Bayuelo, 2016).
Synthesis and Chemical Properties
The synthetic routes to create derivatives incorporating furan and triazolopyrimidin rings are of significant interest due to their potential in creating compounds with varied biological activities. For example, the synthesis of novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring via condensation reactions highlights the versatility of these frameworks in medicinal chemistry, providing compounds with potential antibacterial activity (S. Lahmidi et al., 2019).
Biological Activity and Potential Applications
The exploration of compounds with a triazolopyrimidin-7-yl moiety for their cytotoxicity against cancer cell lines reveals the therapeutic potential of these molecules. The identification of derivatives showing marked cytotoxicity suggests their use as a basis for developing new anticancer agents (X. Zhai et al., 2008). Additionally, the plant growth-stimulating effects of pyrimidine derivatives underscore their utility beyond pharmaceuticals, potentially in agricultural applications (V. A. Pivazyan et al., 2019).
Anti-Parkinsonian and Neuroprotective Potential
Compounds featuring the furanyl and triazolopyrimidin frameworks have been evaluated for their anti-Parkinsonian and neuroprotective potential, showcasing the therapeutic relevance of this chemical space in addressing neurodegenerative diseases (F. Azam et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-7-15(21-16(19-11)17-10-18-21)24-13-8-20(9-13)14(22)5-4-12-3-2-6-23-12/h2-7,10,13H,8-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDSZLJAVJIPZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
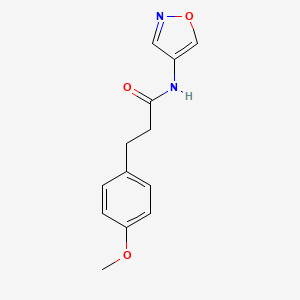
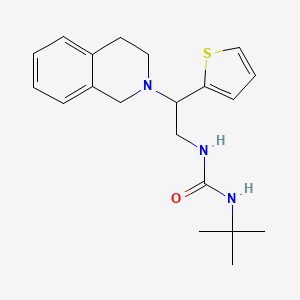
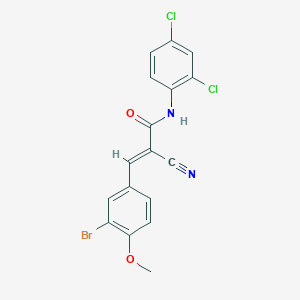
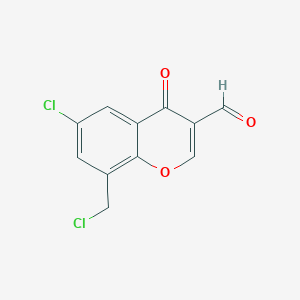

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

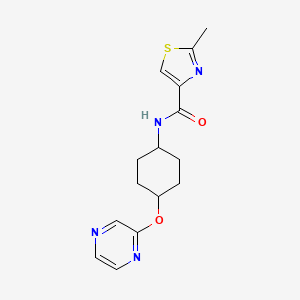
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)
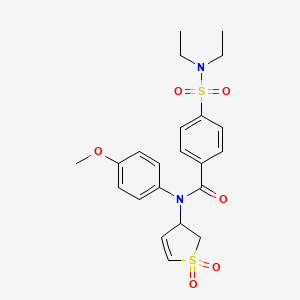
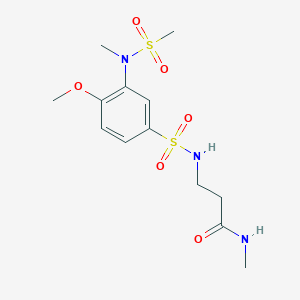

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

